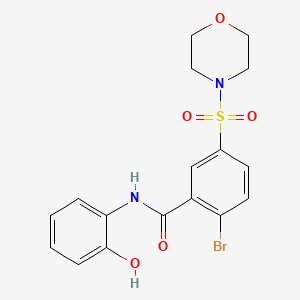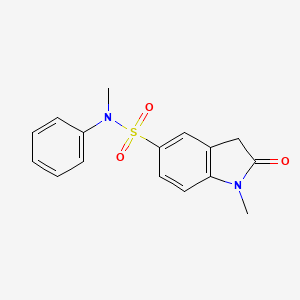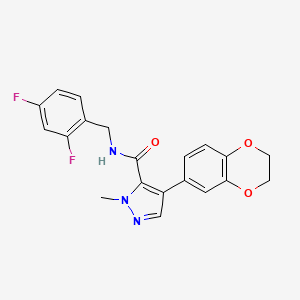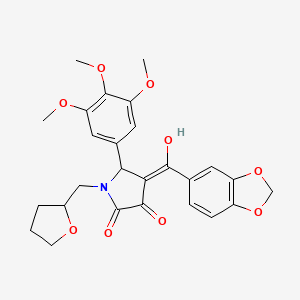
2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a hydroxyphenyl group, and a morpholinylsulfonyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Hydroxyphenyl Group:
Sulfonylation: The addition of a sulfonyl group to the morpholine ring.
Amidation: The final step involves the formation of the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group could lead to the formation of a quinone derivative.
科学的研究の応用
化学: 有機合成における試薬または中間体として。
生物学: 生化学アッセイでの潜在的な用途、または生物学的プロセスを研究するためのプローブとして。
医学: 創薬または治療薬としての可能性のある用途。
工業: 特殊化学薬品または材料の製造における用途。
作用機序
この化合物の作用機序は、その特定の用途によって異なります。 生物学的文脈では、酵素や受容体などの特定の分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。 関与する経路は、これらの相互作用の性質と影響を受ける生物学的プロセスによって決定されます。
6. 類似の化合物との比較
類似の化合物
2-ブロモ-N-(2-ヒドロキシフェニル)ベンズアミド: モルホリニルスルホニル基がありません。
N-(2-ヒドロキシフェニル)-5-(モルホリン-4-イルスルホニル)ベンズアミド: ブロム原子がありません。
2-ブロモ-5-(モルホリン-4-イルスルホニル)ベンズアミド: ヒドロキシフェニル基がありません。
独自性
2-ブロモ-N-(2-ヒドロキシフェニル)-5-(モルホリン-4-イルスルホニル)ベンズアミドにおける3つの官能基(ブロム、ヒドロキシフェニル、モルホリニルスルホニル)の存在は、類似の化合物と比較してユニークなものとなっています。 この官能基のユニークな組み合わせは、特定の化学反応性と生物活性を与える可能性があり、研究と応用に適した貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-bromo-N-(2-hydroxyphenyl)benzamide: Lacks the morpholinylsulfonyl group.
N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the bromine atom.
2-bromo-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the hydroxyphenyl group.
Uniqueness
The presence of all three functional groups (bromine, hydroxyphenyl, and morpholinylsulfonyl) in 2-bromo-N-(2-hydroxyphenyl)-5-(morpholin-4-ylsulfonyl)benzamide makes it unique compared to similar compounds. This unique combination of functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and application.
特性
分子式 |
C17H17BrN2O5S |
|---|---|
分子量 |
441.3 g/mol |
IUPAC名 |
2-bromo-N-(2-hydroxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H17BrN2O5S/c18-14-6-5-12(26(23,24)20-7-9-25-10-8-20)11-13(14)17(22)19-15-3-1-2-4-16(15)21/h1-6,11,21H,7-10H2,(H,19,22) |
InChIキー |
UMDPKHPNOLEHAO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B11050298.png)
![N-(2,4-dichlorophenyl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide](/img/structure/B11050302.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11050307.png)

![2-(5-Chloro-1,3-benzoxazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11050335.png)

![1'-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11050340.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone](/img/structure/B11050343.png)
![2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11050347.png)
![N-[3-(butanoylamino)-4-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11050359.png)
![N-{7-[(2-chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-fluorobenzamide](/img/structure/B11050360.png)


![Methyl 4-(3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11050392.png)
